Methyl 2-(5-fluoronaphthalen-1-yl)acetate
Overview
Description
Methyl 2-(5-fluoronaphthalen-1-yl)acetate is an organic compound with the molecular formula C₁₃H₁₁FO₂ and a molecular weight of 218.22 g/mol . This compound is characterized by the presence of a fluorinated naphthalene ring, which imparts unique chemical properties. It is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-fluoronaphthalen-1-yl)acetate typically involves the esterification of 5-fluoronaphthalene-1-acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but utilizes continuous flow reactors to enhance efficiency and yield. The process involves the continuous addition of reactants and removal of products, which helps in maintaining optimal reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-fluoronaphthalen-1-yl)acetate undergoes various chemical reactions, including:
Substitution: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-fluoronaphthalene-1-acetic acid.
Reduction: 5-fluoronaphthalene-1-ethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-fluoronaphthalen-1-yl)acetate is utilized in several scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents.
Industry: In the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-fluoronaphthalen-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(naphthalen-1-yl)acetate
- Methyl 2-(6-fluoronaphthalen-1-yl)acetate
- Methyl 2-(4-fluoronaphthalen-1-yl)acetate
Uniqueness
Methyl 2-(5-fluoronaphthalen-1-yl)acetate is unique due to the position of the fluorine atom on the naphthalene ring, which significantly influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .
Properties
IUPAC Name |
methyl 2-(5-fluoronaphthalen-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13(15)8-9-4-2-6-11-10(9)5-3-7-12(11)14/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPVHJGPSFCLMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=CC=C(C2=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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